3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime
Description
Properties
IUPAC Name |
5-nitroso-3-phenyl-2H-indeno[1,2-c]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O/c21-20-17-13-9-5-4-8-12(13)16-14(17)10-15(18-19-16)11-6-2-1-3-7-11/h1-10,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXFPPZYIHJLBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C3=NN2)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Oximation Protocol
Procedure :
- Substrate : 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one (1 equivalent).
- Reagents : Hydroxylamine hydrochloride (1.2 equivalents), sodium acetate (1.5 equivalents).
- Solvent : Ethanol/water (3:1).
- Conditions : Reflux at 80°C for 6 hours.
- Workup : Neutralization with dilute HCl, filtration, and recrystallization from dioxane.
Characterization Data :
Alternative Method Using Pyridine
In cases where acidic conditions are unsuitable, pyridine-mediated oximation is employed:
- Substrate : 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one (1 equivalent).
- Reagents : Hydroxylamine hydrochloride (1.5 equivalents), pyridine.
- Conditions : Reflux at 120°C for 10 hours.
- Yield : 58–66% after recrystallization.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Catalytic Enhancements
Spectroscopic Validation
Table 1: Comparative Spectral Data for 3-Phenyl-5H-Indeno[1,2-c]Pyridazin-5-One Oxime
Challenges and Limitations
Chemical Reactions Analysis
Oxime-Specific Reactivity
The oxime group (–N–OH) in this compound may participate in reactions characteristic of oximes, including tautomerization, nucleophilic additions, and cyclization. For example:
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Tautomerization : The oxime can exist in keto-enol tautomeric forms, influencing its reactivity with electrophiles or dienophiles.
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Nucleophilic Addition : The enol form of the oxime may act as a nucleophile in Michael additions or conjugate additions to α,β-unsaturated carbonyl systems, as observed in domino reactions involving similar spiro compounds .
Cross-Dehydrogenative Coupling (CDC) Reactions
The compound’s bicyclic framework and oxime functionality suggest compatibility with CDC reactions, as demonstrated in pyrazolo[1,5-a]pyridine syntheses . Key steps include:
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Enol Formation : The oxime’s enol tautomer reacts with β-diketones or β-ketoesters.
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Oxidative Dehydrogenation : Molecular oxygen facilitates dehydrogenation, forming intermediates that cyclize into fused heterocycles.
Table 1: Representative CDC Reaction Conditions for Analogous Compounds
| Substrate | Reagent | Catalyst/Solvent | Product (Yield) |
|---|---|---|---|
| N-Amino-2-iminopyridine | Ethyl acetoacetate | Acetic acid, O₂, 130°C | Pyrazolo[1,5-a]pyridine (72–90%) |
| Cyclic β-diketone | N-Amino derivative | Ethanol, O₂ | Pyrido[1,2-b]indazole (80–90%) |
Domino Cyclization Pathways
The indeno-pyridazinone core may undergo sequential aza-/oxa-Diels–Alder reactions under catalyst-free conditions, as seen in spiro[indene-pyrano-pyridine] syntheses . For example:
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Mechanism :
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Aza-Diels–Alder Reaction : The oxime’s nitrogen engages with α,β-unsaturated aldimines.
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Oxa-Diels–Alder Reaction : Subsequent cyclization forms polycyclic structures.
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Table 2: Domino Reaction Yields for Related Systems
| Entry | Aldimine Substituent | Dienophile | Product Yield (%) | Diastereoselectivity (Ratio) |
|---|---|---|---|---|
| 5j | o-BrC₆H₄ | p-CH₃C₆H₄ | 92 | 80:20 |
| 5k | o-BrC₆H₄ | p-CH₃OC₆H₄ | 90 | 80:20 |
Structural and Conformational Considerations
X-ray crystallography of related compounds (e.g., 5i ) reveals that bulky substituents (e.g., o-bromophenyl) adopt axial positions to minimize steric strain, stabilizing twist-boat conformations in cyclohexane rings . This suggests that steric effects in 3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime could influence regioselectivity in cycloadditions.
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocycles
3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique indeno-pyridazine framework allows for the development of derivatives with diverse functional properties. The synthesis typically involves the cyclization of appropriate precursors such as 1H-indene-1,3(2H)-dione and hydrazine derivatives, followed by phenyl substitution and oxime formation through hydroxylamine treatment under acidic or basic conditions.
Biological Research
Enzyme Inhibition Studies
Research indicates that this compound exhibits potential as an enzyme inhibitor. Notably, it has been investigated for its inhibitory effects on monoamine oxidase (MAO), which is implicated in various neurological disorders. Studies have shown that derivatives of this compound can enhance MAO-B inhibition, suggesting its utility in treating conditions like depression and Parkinson's disease .
Anti-inflammatory and Anticancer Properties
The compound is also being explored for its therapeutic effects beyond enzyme inhibition. Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases. Additionally, its anticancer potential has been highlighted in various research efforts aimed at developing new chemotherapeutic agents .
Medicinal Chemistry
Cardiovascular Applications
Research on related pyridazinone compounds indicates significant cardioactive properties. For instance, derivatives containing the pyridazinone ring have demonstrated phosphodiesterase III inhibitory effects, which are crucial for cardiovascular health. The introduction of specific substituents on the pyridazinone ring can enhance these activities, suggesting that this compound could be modified to improve its efficacy in cardiovascular therapies .
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Enzyme Inhibition | Inhibits monoamine oxidase (MAO-B), potentially aiding in neurological disorders |
| Anti-inflammatory | Exhibits potential anti-inflammatory effects; under investigation |
| Anticancer Properties | Promising results in preliminary studies for anticancer applications |
| Cardioactive Effects | Potential as a phosphodiesterase III inhibitor; requires further study |
Case Study: Monoamine Oxidase Inhibition
A study conducted on various derivatives of this compound revealed that modifications to the indeno-pyridazine core significantly enhanced MAO-B inhibition compared to unmodified compounds. This highlights the importance of structural optimization in developing effective inhibitors for therapeutic use .
Mechanism of Action
The mechanism of action of 3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active site residues, while the indeno[1,2-c]pyridazin-5-one core can engage in π-π stacking interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substitution at the C3 Position
The phenyl group at C3 is a key pharmacophore. Substituents on this phenyl ring dramatically affect MAO-B inhibition:
- Electron-Withdrawing Groups (EWGs):
- p-CF₃-3-phenyl derivative (IC₅₀ = 90 nM) is the most potent MAO-B inhibitor in this class, attributed to enhanced lipophilicity and optimal steric fit within the enzyme’s hydrophobic pocket .
- m-CF₃-3-phenyl derivatives (e.g., 7a, 7b, 7c) show abolished MAO-B activity, highlighting the sensitivity of para vs. meta substitution .
- Halogen Substitutions:
- Methyl Groups:
Substitution at C7 and C8 Positions
- C8 Hydrophobic Side Chains:
- C7 Substitution:
Oxime Functionalization
While oxime derivatives of this scaffold are underexplored, related studies suggest:
- Structural analogs (e.g., 2-heteroarylidene-1-indanones) with similar hydrogen-bonding motifs show nanomolar IC₅₀ values, supporting this hypothesis .
Structure-Activity Relationships (SAR)
- Lipophilicity: Increased lipophilicity (e.g., CF₃, Cl) at C3 enhances MAO-B inhibition by improving penetration into the enzyme’s hydrophobic active site .
- Steric Effects: Bulky substituents at C8 (e.g., benzyloxy groups) optimize interactions with the entrance cavity, while smaller groups reduce potency .
- Electronic Effects: Electron-withdrawing groups at C3 stabilize charge-transfer interactions with MAO-B’s aromatic residues .
Comparative Data Table
Biological Activity
3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates an indeno-pyridazine core with an oxime functional group, which contributes to its unique reactivity and biological profile. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparisons with related compounds.
Chemical Structure and Synthesis
The structure of this compound can be represented as follows:
Synthesis
The synthesis typically involves several key steps:
- Formation of the indeno[1,2-c]pyridazin-5-one core through cyclization reactions using precursors like 1H-indene-1,3(2H)-dione and hydrazine derivatives.
- Introduction of the phenyl group via substitution reactions.
- Oxime formation by reacting the ketone group with hydroxylamine under acidic or basic conditions .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- The oxime group can form hydrogen bonds with active site residues in enzymes.
- The indeno[1,2-c]pyridazin-5-one core engages in π-π stacking interactions with aromatic residues, which can inhibit enzyme activity or modulate receptor functions .
Enzyme Inhibition
Research indicates that this compound shows significant inhibition of monoamine oxidase-B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. In a study involving a series of indeno[1,2-c]pyridazin-5-ones, this compound exhibited submicromolar IC50 values against MAO-B, suggesting strong inhibitory potential .
Therapeutic Applications
The potential therapeutic applications of this compound include:
Case Studies
- Neuroprotective Effects : A study demonstrated that derivatives of indeno[1,2-c]pyridazine could reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease.
- Cancer Research : Preliminary studies suggest that compounds similar to this compound exhibit cytotoxicity against various cancer cell lines, indicating a need for further exploration into their anticancer mechanisms.
Comparison with Similar Compounds
This compound is compared with other related compounds:
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR distinguish C-3 and C-8 substituents via coupling patterns and chemical shifts (e.g., deshielded protons near electron-withdrawing groups) .
- X-ray Crystallography : Resolves ambiguities in substitution positions, as seen in the structural reassignment of 8-benzyloxy derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulae for novel analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
